molecular formula C27H26FN3OS B1678719 Diacylglycerol kinase inhibitor i CAS No. 93076-89-2

Diacylglycerol kinase inhibitor i

Cat. No. B1678719
CAS RN: 93076-89-2
M. Wt: 459.6 g/mol
InChI Key: MFVJXLPANKSLLD-UHFFFAOYSA-N
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Description

Diacylglycerol Kinase Inhibitor I, also referenced under CAS 93076-89-2, controls the biological activity of Diacylglycerol Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It potentiates the activity of protein kinase C by inhibiting diacylglycerol metabolism .


Molecular Structure Analysis

The molecular structure of Diacylglycerol kinase inhibitor i is represented by the empirical formula C27H26FN3OS . The molecular weight is 459.58 .


Chemical Reactions Analysis

Diacylglycerol kinase (DGK) α limits the extent of Ras activation in response to antigen recognition, and its upregulation facilitates hypofunctional, exhausted T cell states . Pharmacological DGK α targeting restores cytotoxic function of chimeric antigen receptor and CD8 + T cells isolated from solid tumors .


Physical And Chemical Properties Analysis

Diacylglycerol kinase inhibitor i is a solid substance . It is soluble in ethanol (12 mg/mL) and DMSO (4 mg/mL) . The storage temperature is between 10-30°C .

Scientific Research Applications

Studies of Signal-Transducing Inositol Lipid Metabolism

This inhibitor is used in studies of signal-transducing inositol lipid metabolism . By inhibiting diacylglycerol kinase, it potentiates the effect of protein kinase C, which plays a crucial role in signal transduction .

Restoring T Cell Activation Program in Cancer Immunotherapy

In cancer immunotherapy, Diacylglycerol kinase α inhibition cooperates with PD-1-targeted therapies to restore the T cell activation program . This is particularly important in the treatment of cancer where T cell activation is crucial .

Reversing Exhausted T Lymphocyte Phenotypes

The inhibitor could provide an important mechanism to revert exhausted T lymphocyte phenotypes and thus favor proper anti-tumor T cell responses . The cooperative effect observed after PD-1/PD-L1 and DGK α blockade offers a promising strategy to improve the efficacy of immunotherapy in the treatment of cancer .

Restoring Restimulation-Induced Cell Death (RICD)

Inhibition of diacylglycerol kinase α restores restimulation-induced cell death and reduces immunopathology in XLP-1 IMMUNODEFICIENCY . This is particularly important in the treatment of immune disorders where restoring RICD is crucial .

Reducing Immunopathology in XLP-1

Pharmacological inhibition of DGKa prevents the excessive CD8+ T cell expansion and interferon-g production that occur in SAP-deficient mice after lymphocytic chorio-meningitis virus infection without impairing lytic activity . This highlights DGKa as a viable therapeutic target to reverse the life-threatening EBV-associated immunopathology that occurs in XLP-1 patients .

properties

IUPAC Name

6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVJXLPANKSLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239254
Record name R 59022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacylglycerol kinase inhibitor i

CAS RN

93076-89-2
Record name R 59022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093076892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R 59022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-59-022
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF550QIT3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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